![molecular formula C13H12F6O B14352648 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- CAS No. 90817-73-5](/img/structure/B14352648.png)
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- is a trifluoromethyl ketone. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring.
Métodos De Preparación
The synthesis of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves several steps. One common method includes the reaction of a trifluoromethyl ketone with a phenyl group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications in neurodegenerative diseases.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- involves its interaction with specific molecular targets and pathways. The compound has been shown to exert neuroprotective effects by inhibiting apoptosis in cerebellar granule neurons. This is achieved through various pathways, including the modulation of intracellular calcium levels and the activation of specific signaling cascades .
Comparación Con Compuestos Similares
1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-propanone: Another trifluoromethyl ketone with similar chemical properties but different applications.
2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure, used in different chemical reactions.
1-Phenyl-2-propanol: A related compound with a hydroxyl group instead of a ketone, used in various organic synthesis reactions.
The uniqueness of 1-Propanone, 1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]- lies in its specific trifluoromethyl and phenyl group arrangement, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
90817-73-5 |
|---|---|
Fórmula molecular |
C13H12F6O |
Peso molecular |
298.22 g/mol |
Nombre IUPAC |
1-[3-[3,3,3-trifluoro-2-(trifluoromethyl)propyl]phenyl]propan-1-one |
InChI |
InChI=1S/C13H12F6O/c1-2-10(20)9-5-3-4-8(6-9)7-11(12(14,15)16)13(17,18)19/h3-6,11H,2,7H2,1H3 |
Clave InChI |
ZNEUDDSFZYPXDD-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=CC=CC(=C1)CC(C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


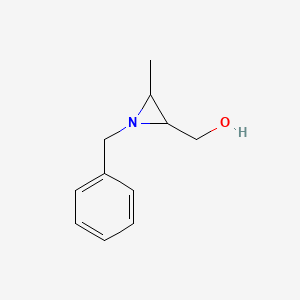
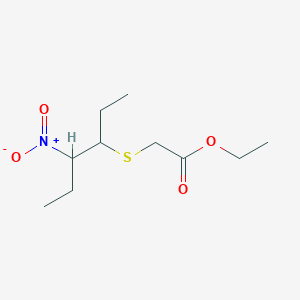
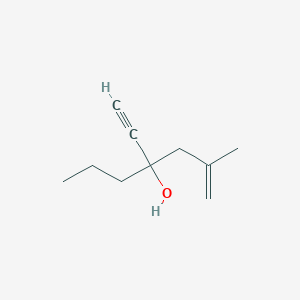
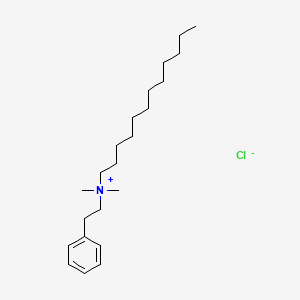
![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
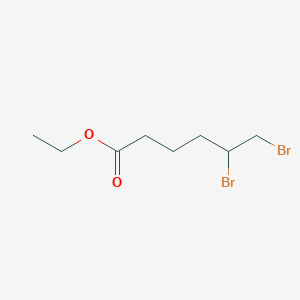
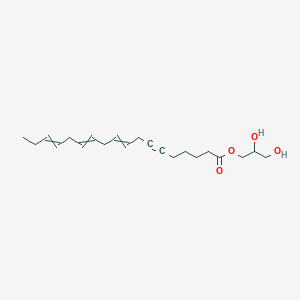
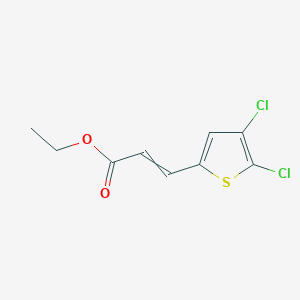
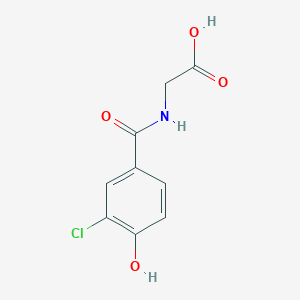
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![3-{2-[(3-Oxobutyl)(phenyl)amino]ethoxy}propanenitrile](/img/structure/B14352627.png)
![1-{3-[(Dimethylamino)methyl]-1-hydroxynaphthalen-2-yl}ethan-1-one](/img/structure/B14352628.png)
methanone](/img/structure/B14352632.png)
![[(2,6-Dichlorobenzamido)oxy]acetic acid](/img/structure/B14352640.png)
